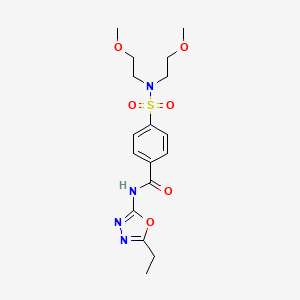
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, also known as BEMOSA, is a novel compound that has been synthesized for scientific research applications. It belongs to the class of sulfonamide derivatives, which have been widely studied for their biological activities. BEMOSA has shown promising results in various studies, and its potential applications in different fields are being explored.
Mecanismo De Acción
The exact mechanism of action of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to inhibit the growth of different strains of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide also induces apoptosis in cancer cells by activating various signaling pathways and inhibiting cell proliferation. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to reduce inflammation and pain in animal models by inhibiting the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable and soluble compound, which can be easily synthesized and purified. It has been characterized by various spectroscopic techniques, which confirm its purity and identity. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to have low toxicity in animal models, which makes it a safe compound for in vitro and in vivo studies. However, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide may have different effects on different cell types and organisms, which may limit its generalizability.
Direcciones Futuras
There are several future directions for the study of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide. One possible direction is to explore its potential applications in drug delivery systems. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have good solubility and stability, which makes it a promising candidate for drug delivery systems. Another possible direction is to study its potential applications in imaging studies. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have fluorescent properties, which can be used for imaging studies. Moreover, further studies are needed to understand the mechanisms of action of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide and its potential applications in different fields of science.
Métodos De Síntesis
The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-aminobenzamide with 5-ethyl-1,3,4-oxadiazol-2-ylsulfonyl chloride in the presence of a base and a solvent. The reaction yields 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide as a white solid, which is then purified by recrystallization. The synthesis method has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in various fields of science. It has been shown to possess antimicrobial activity against different strains of bacteria and fungi. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been tested for its anti-inflammatory and analgesic properties in animal models, and it has shown promising results. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in drug delivery systems and as a probe for imaging studies.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZAZCCIYBRTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

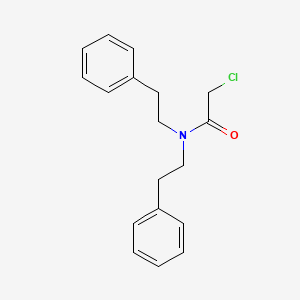
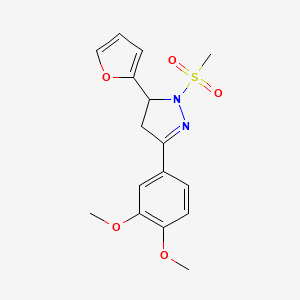
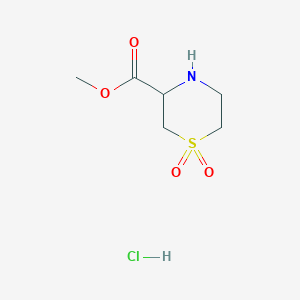
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2920704.png)
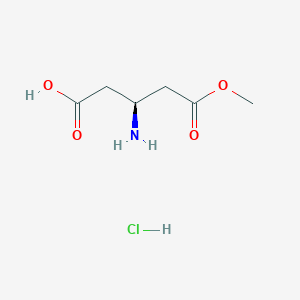
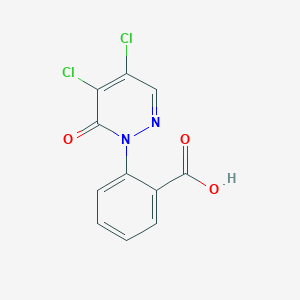

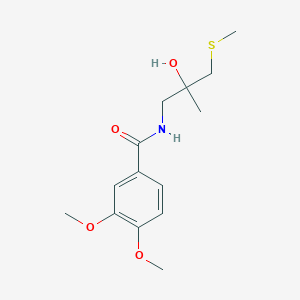
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)
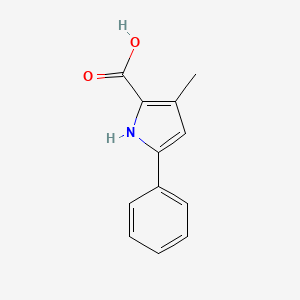
![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)
![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)